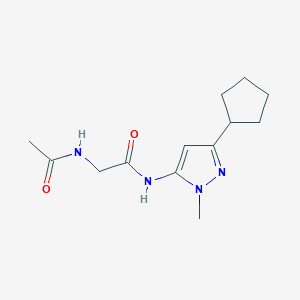![molecular formula C17H23N5O2 B7648438 (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone, also known as MTIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain.
Wirkmechanismus
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. By blocking the activity of the D3 receptor, this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior and block the rewarding effects of drugs of abuse. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain. In addition, this compound has been shown to have anxiolytic effects, which may be due to its ability to modulate serotonin signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in reward and addiction pathways. This compound is also relatively easy to synthesize, which makes it more accessible to researchers. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of this compound in combination with other drugs for the treatment of addiction and other psychiatric disorders. Finally, future research may focus on the role of the D3 receptor in other physiological processes, such as metabolism and inflammation.
Synthesemethoden
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound was first reported by researchers at the University of Michigan in 2006. The synthesis involves the reaction of 3-ethyl-3-methylpiperidine-1-carboxylic acid with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine group. The amine group is then reacted with tetrazole-1-yl-acetic acid to form the tetrazole ring, and the final product is obtained through a condensation reaction with 4-methoxy-3-(4-phenylpiperazin-1-yl)phenylboronic acid.
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonism towards the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. This compound has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
(3-ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-17(2)8-5-9-21(11-17)16(23)13-6-7-15(24-3)14(10-13)22-12-18-19-20-22/h6-7,10,12H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDQBIDYJUTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)
![3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)